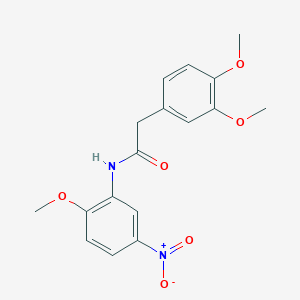
2-(3,4-dimethoxyphenyl)-N-(2-methoxy-5-nitrophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound under discussion belongs to a class of chemicals that are often studied for their diverse biological activities and potential applications in material science. Such compounds are synthesized through various chemical reactions, involving strategic functionalization of aromatic systems with different substituents to achieve desired physical and chemical properties.
Synthesis Analysis
Synthesis of similar compounds often involves catalytic hydrogenation or reductive cyclization processes. For instance, a novel Pd/C catalyst with high activity and selectivity has been utilized for the hydrogenation of related nitrophenyl acetamides in green synthesis approaches, achieving high yields and selectivity (Zhang Qun-feng, 2008). Such methodologies could be adapted for the synthesis of "2-(3,4-dimethoxyphenyl)-N-(2-methoxy-5-nitrophenyl)acetamide" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
X-ray crystallography and NMR spectroscopy are standard techniques for determining the molecular structure of compounds. Studies on related compounds, such as depside derivatives, have been conducted to confirm their structure through 1H NMR, 13C NMR, and X-ray single crystal diffraction (Pengcheng Lv et al., 2009). These techniques could be similarly applied to our compound of interest for detailed molecular structure elucidation.
Chemical Reactions and Properties
Chemical reactions involving the compound would likely depend on the functional groups present. For instance, compounds with acetamide moieties participate in various chemical reactions, including cyclization and condensation, to yield products with potential pharmaceutical applications (Takeo Sakai et al., 2022).
Applications De Recherche Scientifique
Green Synthesis Applications :
- Zhang Qun-feng (2008) discussed the use of a related compound, N-(3-Amino-4-methoxyphenyl)acetamide, in the green synthesis of azo disperse dyes. This study highlights the potential of using similar compounds in environmentally friendly synthesis processes (Zhang Qun-feng, 2008).
Capsaicinoid Analogs and Crystal Structure :
- Park et al. (1995) determined the crystal structure of a capsaicinoid analog, which is structurally similar to 2-(3,4-dimethoxyphenyl)-N-(2-methoxy-5-nitrophenyl)acetamide. This research contributes to understanding the structural properties of such compounds (Park et al., 1995).
Photoreactivity in Drug Design :
- Katritzky et al. (2003) explored the photoreactivity of molecules related to 2-(3,4-dimethoxyphenyl)-N-(2-methoxy-5-nitrophenyl)acetamide. These findings are crucial for designing drugs that can be activated or deactivated by light (Katritzky et al., 2003).
Anticancer and Analgesic Activities :
- Rani et al. (2014) investigated the anticancer, anti-inflammatory, and analgesic activities of 2-(substituted phenoxy) acetamide derivatives, which are structurally similar to the compound . This study demonstrates the potential therapeutic applications of such compounds (Rani et al., 2014).
Synthetic Applications in Organic Chemistry :
- Sakai et al. (2022) discussed the use of p-methoxybenzyl N-acetylcarbamate potassium salts, which are related to 2-(3,4-dimethoxyphenyl)-N-(2-methoxy-5-nitrophenyl)acetamide, in the synthesis of various organic compounds. This highlights the role of such compounds in synthetic chemistry (Sakai et al., 2022).
Propriétés
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-(2-methoxy-5-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O6/c1-23-14-7-5-12(19(21)22)10-13(14)18-17(20)9-11-4-6-15(24-2)16(8-11)25-3/h4-8,10H,9H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKUDXHSJXAEKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[3-(2-furyl)-4-phenylbutanoyl]-2-methyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5552836.png)

![6-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5552861.png)

![2-[2-(dimethylamino)ethyl]-9-(2-fluoro-5-methylbenzyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552868.png)
![2-{3-[4-methyl-5-(piperidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}pyrazine](/img/structure/B5552875.png)
![5-(2-furyl)-4-[(3-phenoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5552876.png)
![ethyl 4-{[(3-fluorophenyl)amino]methyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5552880.png)


![3-(3-methoxyphenyl)-N-[3-(2-pyridinyl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5552899.png)

![N-{2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl}imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5552903.png)
![2-amino-N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-3-ethyl-3H-imidazo[4,5-b]pyridine-6-carboxamide](/img/structure/B5552921.png)